molecular formula C9H6F3NO B1319557 2-Methoxy-6-(trifluoromethyl)benzonitrile CAS No. 1017778-93-6

2-Methoxy-6-(trifluoromethyl)benzonitrile

Cat. No. B1319557
M. Wt: 201.14 g/mol
InChI Key: OWJIFFRRYYZZTM-UHFFFAOYSA-N
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Description

2-Methoxy-6-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 1017778-93-6 . It has a molecular weight of 201.15 and its molecular formula is C9H6F3NO . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-(trifluoromethyl)benzonitrile can be represented by the SMILES notation: N#CC=1C(OC)=CC=CC1C(F)(F)F . This indicates that the molecule contains a nitrile group (-C#N), a trifluoromethyl group (-CF3), and a methoxy group (-OCH3) attached to a benzene ring.


Physical And Chemical Properties Analysis

2-Methoxy-6-(trifluoromethyl)benzonitrile is a solid substance at ambient temperature . It has a boiling point of 66-68 degrees Celsius .

Scientific Research Applications

Luminescent Materials and Liquid Crystals

  • Luminescent Benzonitriles : A study by Ahipa et al. (2014) synthesized a series of luminescent benzonitriles showing potential as mesogens. These compounds, with a methoxy pyridine, benzonitrile, and alkoxy benzene structure, exhibited liquid crystalline behavior and were found to be blue-emitting materials suitable for optoelectronic applications.

Energy Storage and Batteries

  • Electrolyte Additive in Batteries : In another study, Huang et al. (2014) investigated 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for high voltage lithium-ion batteries. The additive significantly improved the cyclic stability of the battery, suggesting its utility in enhancing battery performance.

Organic Synthesis and Chemical Reactions

  • Synthesis of Benzonitriles : Kangani et al. (2008) described a method for synthesizing benzonitriles from phenylacetic acids. This process represents a practical approach in organic synthesis, highlighting the versatility of benzonitrile compounds in chemical reactions.

Photophysical Properties

  • Photoreactions in Organic Chemistry : The study by Wu et al. (1999) explored the photophysical properties of benzonitriles, indicating their potential in photochemical reactions. This research contributes to the understanding of benzonitrile compounds in light-induced organic transformations.

Dermatological Applications

  • Androgen Receptor Antagonist : Li et al. (2008) developed a trifluoromethyl benzonitrile derivative as a nonsteroidal androgen receptor antagonist. This compound was proposed for the treatment of androgenetic alopecia and sebum control, demonstrating the compound's potential in dermatological applications.

Solar Energy

  • Dye Sensitized Solar Cells : Latini et al. (2014) reported the use of benzonitrile-based electrolytes in Dye Sensitized Solar Cells (DSSCs). These electrolytes enhanced the long-term stability and efficiency of the cells, highlighting the role of benzonitrile in renewable energy technologies.

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302+H332 (Harmful if swallowed or if inhaled), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methoxy-6-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJIFFRRYYZZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201273038
Record name 2-Methoxy-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-(trifluoromethyl)benzonitrile

CAS RN

1017778-93-6
Record name 2-Methoxy-6-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201273038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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